Antisauvagine-30 trifluoroacetate salt structure and molecular weight
Antisauvagine-30 trifluoroacetate salt structure and molecular weight
Technical Monograph: Antisauvagine-30 Trifluoroacetate
Executive Summary
Antisauvagine-30 (aSvg-30) is a highly potent, selective peptidic antagonist for the Corticotropin-Releasing Factor Receptor Type 2 (CRF2).[1][2][3][4] Derived from the amphibian peptide sauvagine, it functions as a critical tool compound in neuropharmacology for dissecting the distinct roles of CRF2 versus CRF1 receptors in anxiety, stress response, and cardiovascular function. This guide details the structural properties, trifluoroacetate (TFA) salt stoichiometry, and handling protocols required for rigorous experimental application.
Part 1: Chemical Identity & Structural Architecture[4]
Sequence and Nomenclature
Antisauvagine-30 is a 30-amino acid deletion analog of sauvagine, specifically the fragment Sauvagine(11–40) , with two N-terminal substitutions to enhance stability and receptor affinity.
-
Sequence (Three-Letter): D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH₂[3][6]
-
Sequence (One-Letter): (dF)HLLRKMIEIEKQEKEKQQAANNRLLLDTI-NH₂
Molecular Weight & Formula
Researchers must distinguish between the Net Peptide Weight (used for molarity calculations) and the Gross Weight (the actual mass weighed out, including counterions and residual water).
| Property | Value | Notes |
| Chemical Formula | C₁₆₁H₂₇₄N₄₈O₄₆S | Free base peptide only. |
| Molecular Weight (Free Base) | 3650.29 Da | Use this value for calculating molar concentrations (M). |
| Salt Form | Trifluoroacetate (TFA) | Standard counterion from HPLC purification. |
| Theoretical pI | ~9.8 | The peptide is basic (net positive charge at neutral pH). |
Part 2: The Trifluoroacetate (TFA) Salt Context
In its commercial form, Antisauvagine-30 is supplied as a trifluoroacetate salt .[7] This is not an impurity but a result of the solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification processes.
Stoichiometry of the Salt
The TFA molecules (
-
N-terminus (1)
-
Arginine residues (2)
-
Lysine residues (4)
-
Histidine residue (1)
Calculation of Gross Weight: While the exact TFA content varies by batch (typically determined by elemental analysis), a theoretical fully protonated salt would contain up to 8 TFA molecules.
-
MW of TFA: 114.02 Da
-
Max Salt MW:
Critical Implication: When weighing the powder, approximately 20–30% of the mass is TFA and water , not peptide.
-
Correction Factor: Always use the Net Peptide Content (NPC) provided on the Certificate of Analysis (typically 70–80%) to calculate the actual molar dose.
Part 3: Mechanistic Pharmacology
Antisauvagine-30 is a competitive antagonist that binds to the CRF2 receptor, preventing the conformational change required to activate the Gs-protein signaling cascade.
Selectivity Profile
-
CRF2 Receptor (
): ~1.4 nM (High Affinity) -
CRF1 Receptor (
): ~150–900 nM (Low Affinity) -
Selectivity Ratio: >100-fold preference for CRF2 over CRF1.
Signaling Pathway Inhibition
The following diagram illustrates the specific blockade point of Antisauvagine-30 within the CRF signaling cascade.
Figure 1: Mechanism of Action.[3][8] Antisauvagine-30 competitively occupies the extracellular ligand-binding domain of the CRF2 receptor, preventing Gs-protein coupling and subsequent cAMP accumulation.
Part 4: Handling, Reconstitution, & QC Protocols
Peptides are labile. Improper handling can lead to aggregation, oxidation (Methionine at pos 7), or adsorption to plastic.
Reconstitution Workflow
Solubility: Soluble in water up to 1 mg/mL. Buffer Compatibility: Avoid high salt concentrations initially.
Figure 2: Standard Operating Procedure (SOP) for the reconstitution and storage of Antisauvagine-30 TFA salt.
Experimental Considerations regarding TFA
For in vivo or sensitive cell culture applications (e.g., neuronal slice recordings), the TFA counterion can be cytotoxic or alter pH.
-
In Vitro: Usually negligible at nanomolar concentrations.
-
In Vivo (CNS injection): High concentrations of TFA can cause seizures. If injecting >10 µM solutions, consider salt exchange (e.g., to acetate or hydrochloride) using a PD-10 desalting column or dialysis against PBS.
Part 5: References
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Ruhmann, A., et al. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2beta-selective antisauvagine-30. Proceedings of the National Academy of Sciences, 95(26), 15264–15269.[1] [1]
-
Brauns, O., et al. (2001). Pharmacological and chemical properties of astressin, antisauvagine-30 and alpha-helCRF: significance for behavioral experiments. Neuropharmacology, 41(4), 507–516.
-
Tocris Bioscience. Antisauvagine-30 Product Monograph. Tocris.
-
Hauger, R. L., et al. (2003). International Union of Pharmacology. XXXVI. Current Status of the Nomenclature for Receptors for Corticotropin-Releasing Factor and Their Ligands. Pharmacological Reviews, 55(1), 21–26.
Sources
- 1. Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Antisauvagine-30 |CAS:220673-95-0 Probechem Biochemicals [probechem.com]
- 5. Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid composition and sequence analysis of sauvagine, a new active peptide from the skin of Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abbiotec.com [abbiotec.com]
- 8. Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2β-selective antisauvagine-30 - PMC [pmc.ncbi.nlm.nih.gov]
